7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activity, including acting as analgesic, anti-inflammatory agents, antidepressants, cardiotonic, hypotensive, antiarrhythmic, and antisecretory agents . They can also act as antagonists of angiotensin II receptors .
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been known to affect various biochemical pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to possess antiviral, antimicrobial, and cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine typically involves the use of 2,3-diaminopyridine derivatives. The process generally includes two stages:
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, activated by the nitro group.
Reduction: The nitro group is reduced to form the desired derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen in the presence of palladium on carbon, Raney nickel, and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-nitropyridine
- 2-Fluoro-3-nitropyridine
- 2-Methylimidazo[4,5-b]pyridine
Uniqueness
7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
7-chloro-6-nitro-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-3(11(12)13)1-8-6-5(4)9-2-10-6/h1-2H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLHAIMBBCKLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=CN2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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